![molecular formula C8H14ClN3O B1379095 5-Azetidin-3-yl-3-propyl-1,2,4-oxadiazole hydrochloride CAS No. 1426291-26-0](/img/structure/B1379095.png)
5-Azetidin-3-yl-3-propyl-1,2,4-oxadiazole hydrochloride
Overview
Description
5-Azetidin-3-yl-3-propyl-1,2,4-oxadiazole hydrochloride is a chemical compound with the CAS Number: 1426291-14-6 . It has a molecular weight of 203.67 . The molecule contains a total of 26 bonds, including 13 non-H bonds, 5 multiple bonds, 3 rotatable bonds, 5 aromatic bonds, 1 four-membered ring, 1 five-membered ring, 1 secondary amine (aliphatic), and 1 Azetidine .
Molecular Structure Analysis
The molecular structure of 5-Azetidin-3-yl-3-propyl-1,2,4-oxadiazole hydrochloride includes a four-membered azetidine ring and a five-membered 1,2,4-oxadiazole ring . The molecule also contains a secondary aliphatic amine .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Azetidin-3-yl-3-propyl-1,2,4-oxadiazole hydrochloride include a molecular weight of 203.67 . The InChI code is 1S/C8H13N3O.ClH/c1-5(2)7-10-8(12-11-7)6-3-9-4-6;/h5-6,9H,3-4H2,1-2H3;1H .Scientific Research Applications
Anticancer Applications
1,2,4-Oxadiazole derivatives have been studied for their potential anticancer properties. They are explored for their ability to inhibit various cancer cell lines and are compared against standard anticancer drugs in research studies .
Antimicrobial Activity
These compounds have shown promising results as antimicrobial agents. They’ve been tested against bacterial strains and compared to reference drugs like amoxicillin. Their antifungal activity has also been evaluated against strains like T. harzianum and A. niger .
Anti-Trypanosomal Activity
Research has been conducted on the anti-trypanosomal activity of 1,2,4-oxadiazole derivatives. This includes studies on their mode of action against Trypanosoma cruzi cysteine protease cruzain through molecular docking and evaluation of cytotoxicity .
Medicinal Applications
Oxadiazoles have a range of medicinal applications including as vasodilators, anticonvulsants, and antidiabetics. They are also explored for other miscellaneous medicinal uses due to their energetic behavior .
Antibacterial Activity
Novel 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their antibacterial activity against various pathogens. Some compounds have exhibited excellent antibacterial activity .
properties
IUPAC Name |
5-(azetidin-3-yl)-3-propyl-1,2,4-oxadiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.ClH/c1-2-3-7-10-8(12-11-7)6-4-9-5-6;/h6,9H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLPXUVVNWVVJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Azetidin-3-yl-3-propyl-1,2,4-oxadiazole hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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